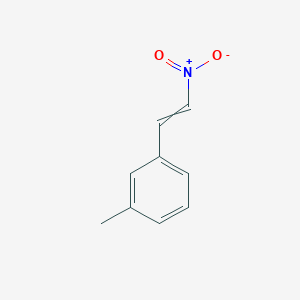

3-Methyl-beta-nitrostyrene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-methyl-3-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 |

InChI Key |

YYYVODQGPSIUNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for β Nitrostyrene and Its Methylated Analogues

Established Synthetic Pathways for β-Nitrostyrene Derivatives

The synthesis of β-nitrostyrene and its analogues, including 3-Methyl-beta-nitrostyrene, is most commonly achieved through the Henry condensation-dehydration sequence. However, alternative routes have also been developed to address specific synthetic challenges.

Henry Condensation-Dehydration Sequence

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the condensation of a nitroalkane with an aldehyde or ketone, catalyzed by a base. mdpi.comorganic-chemistry.org For the synthesis of β-nitrostyrenes, this reaction is typically followed by a dehydration step, which can occur in situ, to yield the final nitroalkene product. organic-chemistry.orgvulcanchem.com The general pathway involves the deprotonation of the nitroalkane to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. rsc.org The resulting β-nitroalkoxide is protonated to give a β-nitro alcohol, which is subsequently dehydrated to form the β-nitrostyrene. rsc.orgCurrent time information in Colombo, LK.

For the specific synthesis of this compound, the starting materials are 3-methylbenzaldehyde (B113406) and a nitroalkane, most commonly nitromethane (B149229).

The efficiency and yield of the Henry reaction are highly dependent on the reaction conditions and the catalyst employed. reddit.com A variety of systems have been explored to optimize the synthesis of substituted β-nitrostyrenes.

Catalysts: Primary amines, such as benzylamine (B48309), are frequently used as catalysts in an acetic acid solvent. vulcanchem.comgoogle.com Ammonium (B1175870) acetate (B1210297) is another common and effective catalyst, often used with glacial acetic acid as the solvent and the reaction mixture being heated under reflux. rsc.orgmdpi.comrsc.org The basic catalyst deprotonates the nitroalkane at the alpha-carbon, facilitating the nucleophilic attack on the aldehyde. rsc.org More recently, novel catalytic systems have been developed to improve reaction efficiency and environmental friendliness. These include multi-acidic ionic liquids, which can act as both catalyst and solvent, allowing for solvent-free conditions and catalyst recycling. google.comgoogle.com Heterogeneous solid catalysts, such as metal-organic frameworks (MOFs) and clay-based catalysts like Clayfen (iron(III) nitrate (B79036) on clay), have also been shown to be effective. erowid.orgresearchgate.netmdpi.com For asymmetric synthesis, chiral metal complexes, often involving copper(II), have been developed to produce chiral β-nitro alcohols with high enantiomeric excess. mdpi.comniscpr.res.inwikipedia.org

Solvents and Temperature: Glacial acetic acid is a conventional solvent for this reaction. reddit.commdpi.com However, to improve the green profile of the synthesis, solvent-free conditions have been explored, particularly with the use of ionic liquids or solid-state reactions. erowid.orggoogle.com Reaction temperatures can vary significantly, from room temperature for highly reactive substrates to reflux conditions (e.g., 100–130°C) to drive the reaction and subsequent dehydration. mdpi.comgoogle.comgoogle.com One patented method specifies a reaction temperature of 78-80°C for the condensation of a substituted benzaldehyde (B42025) with nitromethane in acetic acid using benzylamine as a catalyst. google.com Microwave-assisted organic synthesis (MAOS) has emerged as a technique to significantly reduce reaction times compared to conventional heating. rsc.orgscirp.org

| Catalyst | Solvent | Conditions | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Ammonium Acetate | Glacial Acetic Acid | Reflux | Common, effective method for various benzaldehydes. | mdpi.com |

| Benzylamine | Acetic Acid | 78-80°C | High yields reported for industrial applications. | google.com |

| Multi-acidic Ionic Liquid | Solvent-free | 100–130°C | High yield, catalyst is reusable, environmentally friendly. | google.comgoogle.com |

| Copper(II) Complexes (e.g., with bis(oxazoline) ligands) | Various organic solvents | Variable, often low temp. | Enables asymmetric synthesis, producing chiral products. | niscpr.res.in |

| Clayfen / Clayan | Solvent-free (solid state) | Neat reaction | Simple, inexpensive method for direct conversion of styrenes. | erowid.org |

| N/A (Microwave-Assisted) | Nitromethane | Microwave irradiation | Significantly reduced reaction times compared to conventional heating. | rsc.org |

The Henry condensation-dehydration sequence is applicable to a wide range of substituted benzaldehydes and nitroalkanes, but the reactivity can be influenced by the nature of the substituents.

Substituted Benzaldehydes: The reaction generally works well for benzaldehydes with both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov For instance, derivatives such as 3,4-dimethoxybenzaldehyde (B141060) and 4-chlorobenzaldehyde (B46862) have been successfully used to synthesize the corresponding β-nitrostyrenes. google.commdpi.com The synthesis of this compound from 3-methylbenzaldehyde proceeds via this standard pathway. However, some substituted benzaldehydes are known to be reluctant to condense with nitromethane. reddit.com For example, 3,4,5-trimethoxybenzaldehyde (B134019) is notoriously difficult to react under standard conditions, often requiring optimized protocols to achieve good yields. reddit.com The steric and electronic properties of the substituents can affect the electrophilicity of the carbonyl carbon and the stability of the intermediates, thereby influencing reaction rates and yields.

Nitroalkanes: Nitromethane is the most common nitroalkane used, leading to β-nitrostyrene products. organic-chemistry.orgmdpi.com The use of higher nitroalkanes, such as nitroethane, results in β-methyl-β-nitrostyrene derivatives. mdpi.com The reaction can also be performed with more complex or functionalized nitroalkanes. nih.govacs.org However, the acidity of the α-proton in the nitroalkane is a critical factor; secondary nitroalkanes can also be used, leading to the construction of fully substituted, nitrogen-bearing carbon stereocenters, although this can be challenging. nih.govacs.org A key limitation is that if the β-nitro alcohol product is desired, careful control of the reaction conditions (e.g., using only small amounts of base) is necessary to prevent the subsequent elimination of water to form the nitroalkene. organic-chemistry.org

Alternative Nitrostyrene (B7858105) Synthesis Routes

While the Henry reaction is the predominant method, several alternative strategies for the synthesis of β-nitrostyrenes have been developed. These routes can be advantageous when the required aldehyde is unavailable or when seeking to avoid the conditions of the Henry reaction.

The direct conversion of styrenes to β-nitrostyrenes offers a more atom-economical approach. erowid.org This method involves the nitration of the vinyl group of a substituted styrene (B11656), such as 3-methylstyrene. However, achieving this transformation selectively can be challenging due to the sensitivity of the vinylic side chain and the potential for competing side reactions like aromatic ring nitration or polymerization. erowid.orgunirioja.es

Several nitrating systems have been developed to address these challenges:

Nitryl Iodide (NO₂I): Generated in situ from silver nitrite (B80452) and iodine, nitryl iodide adds regioselectively to the styrene double bond to form an iodonitro intermediate. mdma.ch Subsequent treatment with a base, such as triethylamine, eliminates hydrogen iodide to yield the β-nitrostyrene in good yields under mild conditions. mdma.ch

Clay-Supported Nitrates: Reagents like Clayfen (iron(III) nitrate on clay) and Clayan (ammonium nitrate on clay) have been used for the solvent-free nitration of styrenes, providing a simple and inexpensive method. erowid.org

Copper(II)-Promoted Nitration: A one-pot process using a mixture of copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724) can selectively nitrate styrenes to β-nitrostyrenes under mild conditions, avoiding ring nitration. unirioja.es

Other Reagents: Various other nitrating agents have been explored, including nitrogen monoxide, tetranitromethane, and systems like NaNO₂/Ce(NH₄)₂(NO₃)₆/AcOH, though some may lead to mixtures of products or require specific conditions. erowid.orgsciencemadness.org Direct nitration with nitric acid itself often leads to a complex mixture of products. sciencemadness.org

| Nitrating Agent/System | Key Features | Potential Issues | Reference |

|---|---|---|---|

| Nitryl Iodide (I₂/AgNO₂) | Mild conditions, good yields, regioselective. | Intermediate can be unstable. | mdma.ch |

| Clayfen / Clayan | Solvent-free, inexpensive. | Reaction efficiency can vary. | erowid.org |

| I₂ / CuO·HBF₄ / NaNO₂ | One-pot, selective, mild conditions. | Requires a copper(II) promoter. | unirioja.es |

| Nitric Oxide (NO) | Clean reaction reported with alumina (B75360) treatment. | Requires handling of gaseous NO. | erowid.org |

| Tetranitromethane (TNM) | Has been used but can be difficult. | Varying yields, potential for side products. | mdma.ch |

The synthesis of β-nitrostyrenes can also be approached through the chemistry of enamines. mdpi.com While less common as a direct synthetic route to nitrostyrenes compared to the Henry reaction, related transformations highlight its potential. Enamines, which are typically formed from the reaction of a secondary amine with an aldehyde or ketone, are electron-rich alkenes. Their reaction with electrophiles is a cornerstone of their utility.

In the context of nitroalkenes, research has often focused on the reaction of enamines with nitrostyrenes (Michael addition), which proceeds through an enamine mechanism. nobelprize.org However, the reverse process, constructing the nitrostyrene from an enamine, is conceptually plausible. One proposed strategy involves the one-electron oxidation of an enamine to generate a radical cation. nobelprize.org This highly reactive intermediate could then potentially be trapped by a nitro source. While direct evidence for this specific transformation leading to β-nitrostyrenes is not extensively documented in the provided context, the fundamental reactivity of enamines supports its theoretical feasibility. The oxidation of enamines is a known process, and their subsequent reaction pathways are diverse. mdpi.comnobelprize.orgscripps.edu

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. For the preparation of β-nitrostyrene and its derivatives, this has led to the exploration of microwave-assisted synthesis and other green chemistry approaches that minimize waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times, increasing product yields, and simplifying purification processes compared to conventional heating methods. rsc.org This technology utilizes microwave energy to heat reactions directly and efficiently.

The application of microwave irradiation can accelerate chemical reactions by orders of magnitude, with some studies reporting rate enhancements of up to a thousand-fold over traditional heating techniques. researchgate.net This rapid heating minimizes the formation of side products and can lead to cleaner reactions with higher yields. mdpi.com For instance, the synthesis of various heterocyclic molecules using microwave induction reduced reaction times from hours to a few minutes, with appreciably higher yields. sphinxsai.com In the synthesis of γ-nitrobutyric acid methyl esters, a related Michael addition reaction, microwave irradiation decreased the reaction time from over 4,000 minutes to just 5 minutes, while increasing the yield from 72% to over 98%. mdpi.com Similarly, multicomponent reactions to form complex molecules like quinolines have seen reaction times drop from several hours to just 3-4 minutes with improved yields under microwave conditions. rsc.org

Direct comparisons between microwave-assisted and conventional heating methods consistently demonstrate the advantages of the former. Microwave-assisted syntheses are characterized by significantly shorter reaction times and often provide higher product yields. sphinxsai.com For example, in a study comparing the synthesis of 2-amino-4,6-diarylpyrimidines, the microwave-assisted method achieved acceptable to good yields in substantially shorter reaction times compared to the higher yields obtained with much longer conventional heating protocols. javeriana.edu.co The synthesis of β-nitrostyrene derivatives via the Henry reaction highlights this disparity; conventional methods often require prolonged heating for 7 to 36 hours, whereas microwave assistance can complete the reaction in minutes. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating Synthesis of β-Nitrostyrene Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxy-β-nitrostyrene | Conventional | 7-36 hours | Not specified | rsc.org |

| Microwave | 5 minutes | Significantly reduced time | rsc.org | |

| γ-Nitro Aliphatic Methyl Ester | Conventional | > 24 hours | 72% | mdpi.com |

| Microwave | 5 minutes | ≥ 98% | mdpi.com | |

| 2-Amino-4,6-diphenylpyrimidine | Conventional | Not specified (longer) | 94% | javeriana.edu.co |

| Microwave | 10 minutes | 86% | javeriana.edu.co |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of β-nitrostyrenes, this has manifested in the development of solvent-free and catalyst-free reaction conditions.

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental hazards. Several solvent-free methods for synthesizing β-nitrostyrenes have been developed. One approach involves the condensation of benzaldehydes with nitromethane on a solid support, such as K2CO3/Al2O3, under microwave irradiation without any solvent. researchgate.net Another effective technique is mechanical grinding, where solid reactants are mixed together, sometimes with a grinding aid like quartz sand, to promote the reaction without a solvent. beilstein-journals.org This method has been successfully applied to the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products in good to excellent yields. beilstein-journals.org Additionally, reactions can be run "neat" or solventless at elevated temperatures, as demonstrated in the reduction of trans-β-nitrostyrene with a Hantzsch ester at 100°C, which proceeds efficiently. niscpr.res.in

Table 2: Examples of Solvent-Free Synthesis Methodologies

| Reaction Type | Conditions | Key Feature | Reference |

|---|---|---|---|

| Henry Condensation | Aldehyde, Nitromethane, K2CO3/Al2O3, Microwave | Solid-supported, solventless microwave synthesis | researchgate.net |

| Michael Addition | β-nitrostyrene, 1,3-dicarbonyl compound, Grinding | Mechanical activation without solvent | beilstein-journals.org |

| Reduction of Nitroolefin | trans-β-nitrostyrene, Hantzsch ester, 100°C | Neat reaction at elevated temperature | niscpr.res.in |

| Henry Condensation | Aromatic aldehyde, Nitroalkane, Ionic liquid catalyst, 100-130°C | Ionic liquid acts as both catalyst and medium | google.com |

The ideal chemical synthesis would occur without the need for a catalyst, further simplifying the process and purification. Catalyst-free methods for reactions involving β-nitrostyrenes have been successfully developed. For example, the Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes can be achieved in nearly quantitative yield simply by grinding the solid reactants together at room temperature. beilstein-journals.org Similarly, multicomponent reactions to create complex spirooxindoles from isatins, β-nitrostyrene, and benzylamine have been performed under microwave irradiation in water without any catalyst. beilstein-journals.org The reduction of various nitroalkenes has also been accomplished in high yields using a Hantzsch ester under solvent-free and catalyst-free conditions at elevated temperatures. niscpr.res.in In some cases, water itself can mediate the reaction at elevated temperatures, as seen in the catalyst-free alkylation of indoles with β-nitrostyrenes. researchgate.net

Green Chemistry Approaches

Mechanochemical Approaches

Mechanochemical synthesis, a solvent-free method utilizing mechanical force to induce chemical reactions, has been effectively applied to the synthesis of nitrostyrene derivatives. scispace.combeilstein-journals.org Ball milling, a common mechanochemical technique, facilitates the condensation of aldehydes and nitroalkanes. scispace.comnih.gov

In a relevant study, a cascade oxa-Michael–Henry reaction of salicylaldehyde (B1680747) derivatives with β-nitrostyrenes was successfully carried out using potassium carbonate as a catalyst under solvent-free ball milling conditions. scispace.com This method produced the corresponding 3-nitro-2H-chromenes in moderate to excellent yields, highlighting the efficiency and high-yield nature of mechanochemical synthesis. scispace.com For solid salicylaldehydes, a two-step mechanochemical protocol proved to be a superior alternative to one-pot three-component reactions, resulting in improved yields of the desired triazolochromenes. beilstein-journals.org

The advantages of mechanochemical synthesis include high yields, shorter reaction times, and mild reaction conditions. scispace.com This approach has been shown to be a viable and efficient alternative, particularly for substrates that yield diminished results in traditional solution-based syntheses. beilstein-journals.org

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as effective catalysts and reaction media for the synthesis of β-nitrostyrenes, including its methylated analogues. Their use often promotes environmentally friendly and efficient reactions. acs.orggoogle.com

A series of novel multiple-acidic ionic liquids, derived from 2-aminoethanol, have been successfully employed as catalysts in the Henry reaction between various aldehydes and nitroalkanes under solvent-free conditions. acs.org The ionic liquid with a hydrogen sulfate (B86663) counteranion demonstrated the highest catalytic efficiency, leading to good to excellent yields of trans-β-nitrostyrenes. acs.org A significant advantage of this system is the ability to recover and reuse the ionic liquid catalyst up to six times without a considerable loss in its catalytic activity. acs.orggoogle.com

The general procedure involves heating a mixture of the aromatic aldehyde, nitroalkane, and the ionic liquid catalyst under normal pressure. google.comgoogle.com The molar ratio of the reactants and the catalyst, as well as the reaction temperature and time, are optimized to achieve high yields. google.comgoogle.com For instance, the reaction of benzaldehyde with nitromethane in the presence of the ionic liquid [SFHEA][HSO4] at 110°C for 2 hours resulted in a 91% yield of β-nitrostyrene. google.com

The use of task-specific ionic liquids has also been explored. For example, 1,1,3,3-tetramethylguanidinium (TMG)-based Brönsted acidic task-specific ionic liquids have been shown to catalyze the Henry reaction to form 2-nitroalcohols, which are precursors to nitrostyrenes. orientjchem.org

| Aldehyde | Nitroalkane | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | Nitromethane | [SFHEA][HSO4] | 110°C, 2h | 91 |

Photochemical Synthesis Routes

Photochemical methods offer unique pathways for the synthesis and functionalization of β-nitrostyrenes, often proceeding under mild conditions with high selectivity. mdpi.comnih.gov These routes can involve the generation of radicals, cycloadditions, and nitration reactions initiated by visible light. mdpi.comnih.govmdma.ch

Photochemical Generation of Radicals in Cross-Coupling

β-Nitrostyrenes are excellent partners in denitrative cross-coupling reactions, where the nitro group is replaced by another functional group. mdpi.com These reactions can be initiated photochemically, generating carbon- or heteroatom-centered radicals that add to the nitroolefin. mdpi.com This is followed by the spontaneous elimination of a nitrosyl radical to yield the final product. mdpi.com

One notable example is the synthesis of chalcones through the photochemical cross-coupling of β-nitrostyrenes with aryl carbaldehydes. mdpi.comresearchgate.net In this process, radicals generated from the aldehydes under photochemical conditions react with the electrophilic double bond of the nitrostyrene in an addition-elimination mechanism. mdpi.com This method provides a new alternative to traditional chalcone (B49325) syntheses. mdpi.com

Ruthenium-catalyzed photochemical reactions have also been employed for the cross-coupling of nitrostyrenes with polyhalogenated alkanes. mdpi.com Depending on the reaction conditions, this can lead to either cinnamic acids or β-tribromomethyl-substituted styrenes. mdpi.com

Visible Light-Promoted Photocycloaddition

β-Nitrostyrenes can undergo [2+2] photocycloaddition reactions with olefins when irradiated with visible light (e.g., λ = 419 nm) in a suitable solvent like dichloromethane (B109758). nih.gov This reaction yields nitro-substituted cyclobutanes. nih.gov The reaction is believed to proceed through a 1,4-diradical as a key intermediate. nih.gov

The choice of wavelength is crucial, as irradiation at different wavelengths can affect the conversion and yield. nih.gov For instance, the reaction of trans-β-nitrostyrene with indene (B144670) showed good conversion and yield at both λ = 350 nm and λ = 419 nm. nih.gov Even longer wavelength LEDs (λ = 457 nm and λ = 470 nm) can promote the reaction, though with no significant conversion observed at λ = 517 nm. nih.gov

The reaction is applicable to a variety of olefins and substituted nitrostyrenes. nih.gov Electron-rich aryl groups on the nitrostyrene generally lead to good results. nih.gov The diastereoselectivity of the reaction can be influenced by the geometry of the starting nitrostyrene. nih.gov

| β-Nitrostyrene | Olefin | Wavelength (nm) | Yield (%) |

| trans-β-Nitrostyrene | Indene | 419 | 87 |

| p-Tolyl-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 54 |

| p-Anisyl-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 50 |

| p-Cyano-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 32 |

Photochemical Nitration Reactions

Direct nitration of styrenes to β-nitrostyrenes can be achieved using photochemical methods. One approach involves the photochemical charge transfer activation of an electron donor-acceptor (EDA) complex formed between tetranitromethane and styrenes in acetonitrile. mdma.ch This method's outcome can depend on the specific styrene derivative used. mdma.ch

Another strategy for the side-chain nitration of styrenes involves the use of clay-supported nitrate salts, such as iron(III) nitrate on clay (clayfen) or ammonium nitrate on clay (clayan), under solvent-free conditions. mdma.ch While heterogeneous reactions in various solvents were unsuccessful, the solid-state neat reactions readily produced the desired β-nitrostyrenes. mdma.ch This method is noted for being simple and inexpensive. mdma.ch

Reactivity and Mechanistic Studies of β Nitrostyrene Transformations

Nucleophilic Addition Reactions

Michael Additions (Conjugate Additions)

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgniscpr.res.in It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, or Michael acceptor. wikipedia.org β-Nitrostyrenes, such as 3-methyl-β-nitrostyrene, are effective Michael acceptors due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.

With Amines (e.g., Piperidine (B6355638), Aniline (B41778), 4-Aminoantipyrine)

The addition of amines to β-nitrostyrenes is a well-established method for the synthesis of various nitrogen-containing compounds. chemisgroup.usnih.gov

The reaction of piperidine with β-nitrostyrene has been studied to understand the influence of solvents on reactivity and mechanism. nitrkl.ac.in It has been observed that the reaction can proceed through both catalyzed and uncatalyzed pathways, depending on the solvent's polarity. nitrkl.ac.in In some cases, a second molecule of piperidine can act as a catalyst. nitrkl.ac.in

The addition of 4-aminoantipyrine (B1666024) to β-nitrostyrene has also been reported as a valuable alternative to the Mannich reaction for producing certain nitro-bases. chemisgroup.us

Table 1: Michael Addition of Amines to β-Nitrostyrenes

| Amine Nucleophile | β-Nitrostyrene Derivative | Key Findings/Products | Citation |

|---|---|---|---|

| Piperidine | β-Nitrostyrene | Solvent effects on reaction rate and mechanism studied; reaction proceeds via catalyzed and uncatalyzed routes. | nitrkl.ac.in |

| 4-Aminoantipyrine | β-Nitrostyrene | Forms 1-(4-antipyrinylamino)-2-nitro-1-phenylethane. | chemisgroup.us |

| Aniline | β-Nitrostyrene | General amine addition to nitrostyrenes is a known reaction, though specific kinetic data for aniline with 3-methyl-β-nitrostyrene is not detailed in the provided results. | beilstein-journals.org |

The Michael addition offers the potential for creating new stereocenters, making its stereoselectivity a critical aspect of study. In the context of amine additions, the reaction of propanal with β-nitrostyrene, catalyzed by certain acids, can proceed with excellent diastereoselectivity and enantioselectivity. ethz.ch The use of chiral organocatalysts, such as those derived from proline, can induce high levels of stereocontrol in the Michael addition of aldehydes and ketones to nitrostyrenes. wikipedia.org For instance, the addition of isobutyraldehyde (B47883) to β-nitrostyrenes has been shown to yield Michael adducts with varying degrees of diastereoselectivity. mdpi.com

Kinetic studies on the addition of piperidine to β-nitrostyrene reveal a complex dependence on the concentration of the amine. nitrkl.ac.in The observed upward curvature in plots of the observed rate constant versus piperidine concentration suggests that a second molecule of the amine acts as a catalyst. nitrkl.ac.in The reaction mechanism can vary from a stepwise process in polar solvents to a concerted one in nonpolar solvents. nitrkl.ac.in Mechanistic investigations of the addition of amines and hydrazines to nitrostyrenes have also pointed towards a retro-aza-Henry-type process occurring under mild, non-catalytic conditions, proceeding through a protic solvent-mediated mechanism. nih.govresearchgate.net

With Thiols

The thia-Michael addition, the conjugate addition of thiols to activated alkenes, is an efficient method for forming carbon-sulfur bonds. tandfonline.comtandfonline.com The reaction of various thiols with β-nitrostyrene has been shown to proceed rapidly and in high yields, sometimes even without a catalyst. tandfonline.com The use of a catalytic amount of lithium hydroxide (B78521) under solvent-free conditions has been reported to be a highly efficient method for this transformation. tandfonline.com The addition of cysteine to β-nitrostyrene derivatives has also been investigated. koreascience.kr

Table 2: Thia-Michael Addition to β-Nitrostyrene

| Thiol Nucleophile | Catalyst/Conditions | Key Findings/Products | Citation |

|---|---|---|---|

| Aryl and Aliphatic Thiols | LiOH (15 mol%), solvent-free, room temperature | High conversions, short reaction times, and excellent yields of Michael adducts. | tandfonline.comtandfonline.com |

| Cysteine | - | Addition to β-nitrostyrene derivatives studied. | koreascience.kr |

With Active Methylene (B1212753) Compounds (e.g., Diethyl Malonate)

Active methylene compounds, such as diethyl malonate, are classic Michael donors. niscpr.res.in Their addition to β-nitrostyrenes is a widely used reaction for constructing new carbon-carbon bonds. mdpi.comscilit.com The reaction can be catalyzed by various organocatalysts, including those based on bispidine. mdpi.comscilit.com Interestingly, in some cases, the adduct of the organocatalyst and β-nitrostyrene can itself act as the true catalytic species. mdpi.comscilit.com The use of bifunctional catalysts has been shown to be effective in promoting the enantioselective addition of diethyl malonate to nitroolefins. metu.edu.tr

Table 3: Michael Addition of Active Methylene Compounds to β-Nitrostyrene

| Active Methylene Compound | Catalyst/Conditions | Key Findings/Products | Citation |

|---|---|---|---|

| Diethyl Malonate | N-benzylbispidine | Complete conversion to the desired addition product. A new catalytic mechanism was proposed where the catalyst-nitrostyrene adduct is the active catalyst. | mdpi.comscilit.com |

| Diethyl Malonate | Bifunctional 2-aminoDMAP/urea organocatalyst | High yield and enantioselectivity of the GABA precursor. | metu.edu.tr |

| Various Active Methylene Compounds | Silica gel, solvent-free | Efficient procedure for Michael addition, with products converted to pyrazole (B372694) derivatives. | growingscience.com |

With Organometallic Reagents (e.g., Organomanganese, Dialkylzinc)

The reaction of β-nitrostyrenes with organometallic reagents can lead to diverse products depending on the metal and the reaction conditions. While specific studies on 3-methyl-beta-nitrostyrene are not extensively detailed, the reactivity of the parent compound, β-nitrostyrene, provides significant insights.

With organomanganese reagents, a denitrative cross-coupling has been observed. The proposed mechanism involves a regioselective 1,2-addition of the organometallic species to the nitroolefin, forming an intermediate which then undergoes migration and subsequent elimination of the nitrate (B79036) anion to yield the corresponding alkene. mdpi.com This pathway competes with 1,4-addition and reductive dimerization. mdpi.com

In the case of dialkylzinc reagents, a notable reaction is the substitution of the vinylic nitro group with an alkyl group. researchgate.net This ipso-substitution is particularly favored in the absence of a copper(I) salt catalyst. When copper(I) salts are present, symmetrical or mixed diorganozinc compounds tend to undergo conjugate addition to the nitroolefin, yielding versatile nitro-functionalized products in moderate to good yields. researchgate.net The choice of solvent and the presence of Lewis acids can also influence the reaction pathway, with some conditions favoring the formation of hydroximoyl chlorides alongside the expected alkenes. psu.edu

With Indoles and Pyrroles

The Michael addition of indoles and pyrroles to β-nitrostyrene derivatives is a well-established method for the synthesis of functionalized heterocyclic compounds. The electron-rich nature of these heterocycles facilitates their attack on the electrophilic β-carbon of the nitrostyrene (B7858105).

The reaction of indoles with various β-nitrostyrene derivatives, including those with methyl substituents on the phenyl ring, has been shown to proceed efficiently. For instance, using Feist's acid as a hydrogen bond donor catalyst, the Michael addition of indole (B1671886) to β-nitrostyrenes provides the corresponding adducts in good to excellent yields. nih.gov The substitution on the indole nucleus occurs almost exclusively at the 3-position. sid.irdaneshyari.com

Similarly, pyrrole (B145914) undergoes Michael addition to β-nitrostyrenes. The reaction typically occurs at the electron-rich C-2 position of the pyrrole ring. nih.govdaneshyari.com Studies using Feist's acid as a catalyst have demonstrated the formation of the major regio-isomer, 2-(1-aryl-2-nitroethyl)-1H-pyrrole, in high yields. nih.gov

The following table summarizes the yields for the Michael addition of indole and pyrrole to various substituted β-nitrostyrenes, catalyzed by Feist's acid.

| β-Nitrostyrene Substituent (Ar) | Nucleophile | Product Yield (%) |

|---|---|---|

| Phenyl | Indole | 97 |

| 4-Methylphenyl | Indole | 97.2 |

| 2,6-Dichlorophenyl | Indole | - |

| Phenyl | Pyrrole | 86 (major), 12.7 (minor) |

| 4-Nitrophenyl | Pyrrole | 99.8 |

| 2,6-Dichlorophenyl | Pyrrole | 90 (major), 9 (minor) |

Data sourced from a study using Feist's acid as a catalyst. nih.gov The minor product in the reaction with pyrrole corresponds to the 2,5-disubstituted adduct.

With Sodium Bisulfite

Sodium bisulfite (NaHSO₃) can react with β-nitrostyrenes in a conjugate addition manner. This reaction has been utilized both for the synthesis of β-nitroethanesulfonic acids and for the purification of nitrostyrenes. An enantioselective organocatalytic addition of sodium bisulfite to (E)-nitroalkenes has been developed, providing access to chiral sulfonic acids in high yields (up to 99%) and with excellent enantioselectivity (up to 96% ee). researchgate.net

The reaction involves the nucleophilic attack of the bisulfite anion on the β-carbon of the nitrostyrene. This process can be catalyzed by chiral bifunctional organocatalysts. researchgate.net Additionally, washing a crude nitrostyrene mixture with an aqueous solution of sodium bisulfite can help remove unreacted aldehyde starting material by forming a water-soluble adduct with the aldehyde, facilitating its separation from the less water-soluble nitrostyrene. reddit.com In some contexts, sodium bisulfite is also mentioned as a suitable preservative in formulations containing nitrostyrene derivatives. google.com

Cycloaddition Reactions

The activated double bond of this compound also allows it to participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions

β-Nitrostyrenes are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nitro group. csic.es They react with a variety of dienes to form six-membered ring systems. A particularly well-studied reaction is the tin(IV)-catalyzed cycloaddition of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene. This reaction yields nitronic ester cycloadducts. beilstein-journals.orgnih.gov The reaction can proceed with attack at either the more or less substituted double bond of the diene, leading to a mixture of products. beilstein-journals.orgnih.gov

The formation of multiple products in the Diels-Alder reaction of β-nitrostyrene with substituted dienes, such as (E)-3-methyl-1,3-pentadiene, is consistent with a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.orgnih.govgrafiati.com The initial nucleophilic attack of the diene on the β-carbon of the nitrostyrene leads to the formation of a zwitterion. This intermediate can then undergo cyclization to form the various observed nitronic ester cycloadducts. beilstein-journals.orgnih.gov The interconversion of these cycloadducts, catalyzed by tin(IV), is also presumed to proceed through these zwitterionic intermediates. beilstein-journals.orgnih.gov

The following table shows the product distribution for the Sn(IV)-catalyzed reaction of β-nitrostyrene with a 70:30 mixture of (E)- and (Z)-3-methyl-1,3-pentadiene in dichloromethane (B109758).

| Cycloadduct | Yield (%) |

|---|---|

| Adduct 2 | 16 |

| Adduct 3 | 15 |

| Adduct 4 | 12 |

| Adduct 5 | 11 |

| Adduct 6 | 11 |

| Adduct 7 | 13 |

Data determined by ¹H NMR. beilstein-journals.org

A key transformation of the initially formed nitronic ester cycloadducts is their ability to undergo sigmatropic rearrangements upon heating. Specifically, cycloadducts derived from the reaction at the less substituted double bond of (E)-3-methyl-1,3-pentadiene can undergo a nih.govnih.gov-sigmatropic rearrangement to afford 4-nitrocyclohexenes. beilstein-journals.orgnih.gov This rearrangement is analogous to the classic Claisen rearrangement. beilstein-journals.org

However, not all cycloadducts undergo this rearrangement. Those derived from the reaction at the more substituted double bond of either the (E)- or (Z)-diene fail to undergo thermal rearrangement. beilstein-journals.orgnih.gov The success and rate of the rearrangement are consistent with a concerted mechanism proceeding through a dipolar transition state. beilstein-journals.orgnih.gov This sequential Diels-Alder/ nih.govnih.gov-sigmatropic rearrangement provides a valuable route to substituted nitrocyclohexenes that can be difficult to access through direct thermal Diels-Alder reactions. beilstein-journals.org It is important to note that the literature strongly supports a nih.govnih.gov-sigmatropic rearrangement in this system, rather than a beilstein-journals.orgnih.gov-sigmatropic rearrangement.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. The electrophilic nature of the double bond in β-nitrostyrene derivatives, enhanced by the electron-withdrawing nitro group, makes them excellent partners for these reactions.

With Nitrones

The [3+2] cycloaddition (32CA) reaction between nitrones and β-nitrostyrene analogs is a well-established method for synthesizing isoxazolidine (B1194047) rings. Theoretical studies, particularly using Molecular Electron Density Theory (MEDT), have been instrumental in understanding the mechanism, regioselectivity, and stereoselectivity of these reactions. bohrium.comnih.govscilit.com

For instance, studies on analogs of trans-β-nitrostyrene with various nitrones, such as (Z)-1-(anthracen-9-yl)-N-methyl nitrone, have been conducted to elucidate the reaction pathways. bohrium.comscilit.com These reactions are typically characterized as polar, zwitterionic-type (zw-type) processes. nih.gov The reaction often proceeds through a one-step, asynchronous mechanism. bohrium.com

The regioselectivity is a critical aspect of these cycloadditions. The attack of the nucleophilic oxygen of the nitrone on the electrophilically activated β-carbon of the nitrostyrene is a key determinant of the outcome. nih.gov Computational studies have shown that these reactions can be completely regioselective. nih.gov

With Azomethine Ylides

Azomethine ylides are another class of 1,3-dipoles that readily react with β-nitrostyrenes to form highly substituted pyrrolidine (B122466) rings, which are valuable structural motifs in medicinal chemistry. rsc.orgua.es These reactions are often performed as multi-component reactions, where the azomethine ylide is generated in situ. For example, the reaction of isatin (B1672199) and N-methylglycine can generate a nonstabilized azomethine ylide that subsequently reacts with a β-nitrostyrene derivative. acs.org

These cycloadditions exhibit high regioselectivity, with the nucleophilic carbon of the ylide attacking the β-position of the nitrostyrene. acs.org The stereoselectivity can be controlled through the use of chiral catalysts, such as those derived from cinchona alkaloids or metal complexes with chiral ligands (e.g., Cu(I) or Ag(I) with ferrocene-based ligands). rsc.orgua.es This has enabled the synthesis of enantioenriched nitroprolinates and spiro[pyrrolidin-3,2′-oxindoles]. rsc.orgua.es

Mechanistic Models for Regioselectivity and Stereoselectivity

The outcomes of 1,3-dipolar cycloadditions involving β-nitrostyrenes are explained through various theoretical models, primarily grounded in Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT). bohrium.comnih.govnih.gov

Regioselectivity: The regioselectivity is largely governed by the electronic properties of the reactants. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group makes the β-carbon of the nitrostyrene highly electrophilic, while the α-carbon is less so. In the case of nitrones, which are zwitterionic species, the nucleophilic oxygen atom preferentially attacks the more electrophilic β-carbon of the nitrostyrene. nih.govbohrium.com This leads to the formation of a specific regioisomer. Analysis of conceptual DFT reactivity indices, such as electrophilic and nucleophilic Parr functions, helps in predicting this outcome. mdpi.com

Stereoselectivity: The stereoselectivity (e.g., endo/exo selectivity) is determined by the transition state (TS) energetics. bohrium.comnih.gov For the reaction between (E)-β-nitrostyrene and a nitrone, the endo pathway is often kinetically and thermodynamically favored. bohrium.com Conversely, for (Z)-β-nitrostyrene, the exo pathway can be preferred. nih.gov The distortion/interaction-activation strain model is a useful tool for analyzing the origins of stereoselectivity, indicating that it is often controlled by differences in interaction energies between the reacting molecules in the transition state. bohrium.com Non-covalent interactions (NCI) also play a role in explaining the observed stereoselectivity. nih.gov

[2+2] Photocycloadditions with Olefins

The [2+2] photocycloaddition of β-nitrostyrenes with olefins provides a direct route to substituted cyclobutane (B1203170) rings. A key finding is that these reactions can be promoted by visible light, for instance at wavelengths of 419 nm or 457 nm, without the need for a photocatalyst. nih.govrsc.orgresearchgate.net

The reaction involves the excitation of the nitrostyrene to a triplet state, which then reacts with the olefin to form a 1,4-diradical intermediate. nih.govworktribe.com This intermediate subsequently cyclizes to form the cyclobutane product. Evidence for this mechanistic pathway includes the non-stereospecificity of the reaction with respect to the olefin geometry and the analysis of side products. rsc.org For example, when using cis- or trans-β-methylstyrene, a mixture of diastereomeric products is obtained, which points to a stepwise mechanism involving a rotatable diradical intermediate. rsc.org

The yields of these reactions are generally moderate to good, and the diastereoselectivity often favors the formation of a trans-relationship between the aryl and nitro groups on the resulting cyclobutane ring. nih.gov The choice of solvent can be important, with dichloromethane often being an effective medium. nih.gov

| Olefin Reactant | Wavelength (nm) | Yield (%) | Diastereomeric Ratio | Reference |

| 2,3-Dimethyl-2-butene | 419 | 87 | N/A | nih.gov |

| Cyclopentene | 350 | - | - | nih.gov |

| trans-β-Methylstyrene | 419 | - | - | rsc.org |

| cis-β-Methylstyrene | 419 | - | - | rsc.org |

Cross-Coupling Reactions and Denitration

β-Nitrostyrenes are versatile substrates for cross-coupling reactions where the nitro group is replaced by a new substituent, a process known as denitrative coupling. mdpi.comresearchgate.net This transformation allows for the formation of a variety of functionalized alkenes.

Denitrative Cross-Couplings for Alkene Formation

Denitrative cross-coupling reactions provide an alternative to traditional methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions can proceed through various mechanisms, including radical, organometallic, and photochemical pathways. mdpi.comresearchgate.netacs.org

A notable example is the AIBN-initiated radical reaction of β-nitrostyrenes with Hantzsch esters in hot dibutyl ether, which yields a range of β-substituted styrenes. mdpi.com Another approach involves the visible-light-mediated coupling of β-nitrostyrenes with N-alkylpyridinium salts, which proceeds without a catalyst at ambient temperature. worktribe.comacs.org This method is tolerant of various functional groups and offers a green alternative to metal-catalyzed processes. acs.org

The reaction scope is broad, allowing for the coupling of β-nitrostyrenes with various partners, including organometallics (organozinc, organogallium), aldehydes, and sulfonyl hydrazides, to produce valuable products like stilbenes, chalcones, and vinyl sulfones. mdpi.comresearchgate.netresearchgate.net The mechanism often involves the initial addition of a radical or nucleophile to the nitrostyrene, followed by the elimination of a nitrogen-containing species. mdpi.com

| Coupling Partner | Catalyst/Initiator | Product Type | Reference |

| Hantzsch Esters | AIBN | β-Substituted Styrenes | mdpi.com |

| N-Alkylpyridinium Salts | Visible Light | Functionalized Styrenes | acs.org |

| Aromatic Aldehydes | N-Hydroxyphthalimide (organophotocatalyst) | Chalcones | worktribe.com |

| Sulfonyl Hydrazides | AIBN | Vinyl Sulfones | researchgate.net |

Formation of C-C Bonds

The formation of carbon-carbon bonds using β-nitrostyrenes as substrates is a cornerstone of synthetic organic chemistry. chemrxiv.org These reactions often take advantage of the electrophilic nature of the double bond in the nitrostyrene.

One significant method for C-C bond formation is the Michael addition. chemrxiv.org For example, the organocatalytic Michael addition of aldehydes to β-nitrostyrenes has been extensively studied. ethz.ch The reaction between propanal and β-nitrostyrene, for instance, can be optimized by using additives like 4-nitrophenol, which can lead to a significant increase in the reaction rate. ethz.ch

Another approach to C-C bond formation is the denitrative cross-coupling of nitrostyrenes with various organic reagents. mdpi.com This method provides access to a wide array of functionalized alkenes, including β-alkylated styrenes. mdpi.com For example, the reaction of nitrostyrenes with alkylgallium compounds has been reported to yield β-alkylated styrenes. researchgate.net

The tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene in toluene (B28343) results in two major nitronic ester cycloadducts. beilstein-journals.orgnih.gov This reaction also produces a Friedel–Crafts alkylation product in a 10% yield. beilstein-journals.orgnih.gov The reaction with (Z)-3-methyl-1,3-pentadiene in dichloromethane yields four nitronic ester cycloadducts. beilstein-journals.orgnih.gov The formation of these products is consistent with a stepwise mechanism that involves a zwitterionic intermediate. beilstein-journals.orgnih.gov

Below is a table summarizing the cycloaddition products from the Sn(IV)-catalyzed reaction of 3-methyl-1,3-pentadiene (B1617704) with β-nitrostyrene.

Formation of C-S Bonds (e.g., Vinyl Sulfides)

The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis, and β-nitrostyrenes serve as valuable precursors for such reactions. srce.hr The thia-Michael addition, which is the conjugate addition of a sulfur nucleophile to an α,β-unsaturated compound, is a prominent method for creating C-S bonds. srce.hr

A key example is the reaction of β-nitrostyrenes with thiols. nih.gov Depending on the reaction conditions, this can lead to different products. Under solvent-free conditions at room temperature, the reaction yields the conjugate addition product. However, when the reaction is carried out in refluxing benzene (B151609) with a radical initiator like AIBN, it proceeds via a radical addition-elimination mechanism to form vinyl sulfides. mdpi.com This was the first reported instance of a heteroatom-centered radical participating in the cross-coupling of nitrostyrenes. mdpi.com

The synthesis of vinyl sulfides can also be achieved through other methods, such as the Wittig reaction of thiomethylidene phosphoranes with carbohydrates, which creates substrates for regiocontrolled ring-closure reactions. researchgate.net

Reduction Chemistry of the Nitro Group and Olefinic Double Bond

The reduction of β-nitrostyrenes is a versatile transformation that can lead to either nitroalkanes or phenethylamines, depending on the reagents and reaction conditions employed. mdma.chnih.gov

Selective Reduction to Nitroalkanes

The selective reduction of the olefinic double bond in β-nitrostyrenes, while leaving the nitro group intact, yields nitroalkanes. mdma.chmdma.ch

A straightforward and efficient method for this transformation involves the use of sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at room temperature. mdma.ch This procedure is known for its mild conditions, short reaction times, and high yields. For the reduction of β-methyl-β-nitrostyrene, sodium borohydride is added in portions to a solution of the nitrostyrene in a THF-methanol mixture, leading to the corresponding nitroalkane. mdma.ch

Another approach utilizes a polymer-bonded NADH model, which can reduce β-nitrostyrenes to the corresponding arylnitroethanes in good to quantitative yields. oup.com This method offers an easy work-up, where simple filtration and evaporation of the solvent yield the pure product. oup.com

The following table summarizes the results for the selective reduction of various β-nitrostyrenes to their corresponding nitroalkanes.

Complete Reduction to Phenethylamines

The complete reduction of both the nitro group and the olefinic double bond of β-nitrostyrenes affords phenethylamines, a class of compounds with significant pharmacological interest. nih.govmdma.chbeilstein-journals.org

A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a common choice, although it may lead to incomplete reduction with certain substrates. mdma.ch Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) has been shown to be an effective alternative, smoothly reducing β-nitrostyryl derivatives to β-phenethylamines in good yields. mdma.ch

A particularly efficient one-pot method utilizes sodium borohydride in combination with a catalytic amount of copper(II) chloride. nih.govbeilstein-journals.org This system allows for the rapid and high-yielding synthesis of phenethylamines from the corresponding β-nitrostyrenes under mild conditions, typically within 10 to 30 minutes. nih.govbeilstein-journals.org This procedure is advantageous as it does not require an inert atmosphere or complex purification techniques. nih.govbeilstein-journals.org

Catalytic hydrogenation is another widely used method. nih.gov For instance, using a palladium-carbon catalyst in an alcohol solvent containing an inorganic mineral acid allows for the catalytic reduction of β-nitrostyrenes with hydrogen at atmospheric pressure and room temperature or below, resulting in high yields of the corresponding phenethylamines. google.com

The table below presents data on the complete reduction of β-nitrostyrenes to phenethylamines using different methods.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a crucial method for the reduction of nitrostyrenes. The reaction can be tuned to achieve chemo-selectivity, targeting either the nitro group or the carbon-carbon double bond. researchgate.netnih.gov

The selective hydrogenation of the nitro group in 3-nitrostyrene (B1585535) in the presence of the vinyl group is a significant challenge in organic synthesis. researchgate.net Various catalytic systems have been developed to address this, enabling the synthesis of valuable compounds like 3-vinylaniline (B102275).

One approach involves the use of platinum nanoparticles supported on various materials. For instance, platinum nanoparticles synthesized in an ionic liquid and immobilized on supports like silica, alumina (B75360), or carbon nanotubes have demonstrated excellent performance in the chemo-selective hydrogenation of 3-nitrostyrene. researchgate.net The reaction conditions, particularly the presence of an acidic or basic medium, can direct the reaction towards different products. Under acidic conditions, 3-ethylnitrobenzene is the major product, resulting from the hydrogenation of the C=C bond. researchgate.net Conversely, basic conditions favor the formation of 3-aminostyrene (3-vinylaniline) through the selective reduction of the nitro group. researchgate.net These reactions can proceed at room temperature and atmospheric hydrogen pressure. researchgate.net

Another effective catalyst is a Co-promoted platinum catalyst on a phosphorus-containing activated charcoal support (Co/Pt/PAC). This system has shown high selectivity (92%) towards 3-aminostyrene at nearly complete conversion of 3-nitrostyrene. mdpi.com The enhanced selectivity is attributed to the preferential adsorption of the nitro group on the Pt–POx interface, a configuration promoted by the cobalt additive. mdpi.com

Furthermore, a pseudo-single-atom-catalyst, Pt/FeOx, has been utilized for the chemo-selective hydrogenation of 3-nitrostyrene in CO2-expanded toluene. This method achieves high conversion (>95%) and selectivity (>95%) for 3-vinylaniline under optimized conditions. rsc.org The use of CO2 as a co-solvent enhances the solubility of hydrogen and reduces the viscosity of the reaction medium, facilitating mass transfer and improving the reaction rate while maintaining high selectivity. rsc.org

A molecular cobalt corrole (B1231805) complex has also been reported as a catalyst for the selective hydrogenation of the nitro group in 3-nitrostyrene, leaving the C=C double bond intact. nih.gov However, the resulting 3-aminostyrene is prone to rapid polymerization, making its isolation challenging. nih.gov

Gold-based catalysts, such as Au/TiO2, also exhibit high chemoselectivity in the hydrogenation of functionalized nitroarenes. psu.edu The preferential adsorption of the nitro group on the catalyst surface is a key factor in this selectivity. psu.edu

Table 1: Catalytic Systems for Chemo-selective Hydrogenation of 3-Nitrostyrene

| Catalyst System | Predominant Product | Reaction Conditions | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Pt NPs in ionic liquid / SiO2 | 3-ethylnitrobenzene | Acidic medium, RT, 1 bar H2 | >90 | - | researchgate.net |

| Pt NPs in ionic liquid / CNTs | 3-aminostyrene | Basic medium, RT, 1 bar H2 | >90 | - | researchgate.net |

| Co/Pt/PAC | 3-aminostyrene | Toluene, H2 | 92 | ~100 | mdpi.com |

| Pt/FeOx | 3-vinylaniline | CO2-expanded toluene | >95 | >95 | rsc.org |

| Molecular Cobalt Corrole | 3-aminostyrene | H2 pressure | - | - | nih.gov |

| Au/TiO2 | 3-vinylaniline | 358 K, 8 bar H2 | High | High | psu.edu |

Reductions with Metal Hydrides (e.g., NaBH4/CuCl2 Systems)

The reduction of β-nitrostyrenes to the corresponding phenethylamines can be effectively achieved using sodium borohydride (NaBH4) in combination with copper(II) chloride (CuCl2). beilstein-journals.orgchemrxiv.orgbeilstein-journals.org This one-pot procedure is notable for its mild conditions, rapid reaction times (10 to 30 minutes), and good yields (62–83%), without requiring an inert atmosphere or complex purification techniques. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org

The NaBH4/CuCl2 system facilitates the complete reduction of both the nitro group and the carbon-carbon double bond of the α,β-unsaturated nitroalkene. chemrxiv.orgbeilstein-journals.org Studies suggest that the CuCl2 is rapidly reduced by NaBH4 to form active Cu(0) species, which are crucial for the reaction's success. chemrxiv.org The reaction is typically carried out in a solvent mixture such as isopropanol (B130326) and water at elevated temperatures (e.g., 80 °C). beilstein-journals.orgsciencemadness.org

This method shows a degree of functional group tolerance. For instance, it can reduce aromatic esters and nitro groups but does not affect amido and carboxylic acid functionalities. beilstein-journals.orgbeilstein-journals.org It also avoids the dehalogenation of aromatic halides, a common side reaction with stronger reducing agents like lithium aluminum hydride (LiAlH4). chemrxiv.org

For the specific case of 3-methyl-β-nitrostyrene, this reduction would yield 3-methyl-phenethylamine. While the provided literature primarily discusses substituted β-nitrostyrenes in general, the methodology is directly applicable.

Table 2: Reduction of β-Nitrostyrenes with NaBH4/CuCl2

| Substrate | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Substituted β-nitrostyrenes | Substituted phenethylamines | 62-83 | 10-30 min | beilstein-journals.orgbeilstein-journals.org |

| β-methyl-β-nitrostyrene | Amphetamine | - | - | chemrxiv.org |

| 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | - | - | beilstein-journals.org |

Other Significant Transformations

Beyond hydrogenation and metal hydride reductions, this compound can undergo several other important chemical transformations.

The photochemical behavior of β-nitrostyrene derivatives can lead to interesting molecular rearrangements. Irradiation of β-nitrostyrene derivatives has been shown to yield oximinoketones. acs.org While the specific photochemical rearrangement of this compound to an oximinoketone is not explicitly detailed in the provided search results, the general reactivity pattern of β-nitrostyrenes suggests this possibility. Photochemical reactions often proceed through excited states and can lead to products not accessible through thermal reactions. researchgate.netbaranlab.org For example, the irradiation of other nitro-containing compounds has been shown to result in nitro-nitrite rearrangements and other complex transformations. acs.org

Fragmentation reactions of nitrostyrene derivatives can occur under various conditions, often initiated by radical species. For instance, the reaction of nitrostyrenes with aromatic aldehydes in the presence of a radical initiator like dibenzoyl peroxide can lead to fragmentation of the initially formed acyl radical, followed by addition to the nitrostyrene and subsequent elimination to form alkylated styrenes. nih.gov Another example involves the reaction with Hantzsch esters initiated by AIBN, which also results in β-substituted styrenes through a radical addition-elimination process. nih.gov

The electrochemical reduction of β-nitrostyrenes offers a pathway to synthesize phenethylamines. mdma.ch This method involves the use of a cathode, typically a lead sheet, in an electrolytic cell. For instance, 3,4,5-trimethoxy-beta-nitrostyrene has been reduced to mescaline in good yield (77%) using this technique. mdma.ch The reaction is carried out in a solution containing glacial acetic acid, ethanol, and concentrated hydrochloric acid. mdma.ch By controlling the reaction conditions, such as current density and temperature, it is possible to achieve high conversion and selectivity. mdma.ch Theoretical studies using DFT calculations have also been employed to investigate the complex mechanisms of electrochemical reactions involving β-nitrostyrene, exploring various possible reaction pathways and intermediates. dntb.gov.ua

Role as Electrophile and Dienophile

3-Methyl-β-nitrostyrene, a derivative of β-nitrostyrene, exhibits significant reactivity as both an electrophile and a dienophile in various organic transformations. Its chemical behavior is largely dictated by the electronic properties of the nitro group and the methyl substituent on the phenyl ring.

Electron-Withdrawing Effects of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, and its presence is fundamental to the reactivity of 3-Methyl-β-nitrostyrene. This strong electron-withdrawing nature significantly influences the electron density distribution across the entire molecule, particularly the conjugated system of the styrene (B11656) backbone. vulcanchem.comsmolecule.com

The key effects include:

Activation of the Alkene Bond: The nitro group profoundly activates the carbon-carbon double bond of the vinyl group, making it highly susceptible to nucleophilic attack. rsc.org This renders the β-carbon electrophilic, facilitating a variety of addition reactions. rsc.orgrsc.org

Influence on Cycloaddition Reactions: In the context of cycloaddition reactions, the electron-deficient nature of the double bond allows β-nitrostyrenes to act as effective dienophiles in Diels-Alder reactions. acs.org

The electrophilic activation of the ethylene (B1197577) moiety by the strong electron-withdrawing nitro group is a key factor in the synthesis of a variety of functionalized cyclic and heterocyclic compounds. rsc.org

Factors Influencing Electrophilic Reactivity

Several factors modulate the electrophilic reactivity of substituted β-nitrostyrenes, including 3-Methyl-β-nitrostyrene. The nature and position of substituents on the phenyl ring play a crucial role.

Substituent Effects on Reactivity:

| Substituent Type | Effect on Phenyl Ring | Impact on C=C Bond Reactivity |

| Electron-Donating Group (EDG) | Increases electron density | Enhances reactivity towards electrophiles |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Enhances reactivity towards nucleophiles |

Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring, such as methoxy (B1213986) (-OCH₃) groups, can increase the electron density of the olefinic bond. chemrxiv.org This enhanced nucleophilicity of the double bond makes the compound more reactive towards electrophiles. chemrxiv.org For instance, 4-methoxy-β-nitrostyrene reacts swiftly with electrophilic bromo reagents. chemrxiv.org Conversely, strong electron-donating groups like hydroxy groups can decrease the electrophilicity of the nitrostyrene, potentially hindering reactions. chemrxiv.org

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents on the phenyl ring further enhance the electrophilic character of the β-carbon, making the compound more susceptible to nucleophilic attack. chemrxiv.org

Methyl Group Position: In 3-Methyl-β-nitrostyrene, the methyl group at the meta position has a weaker electronic influence compared to substituents at the ortho or para positions. Its effect is primarily inductive and weakly electron-donating.

Steric and Conformational Factors:

The substitution pattern on the vinyl group also impacts reactivity. For example, the presence of a methyl group on the β-carbon (β-methyl-β-nitrostyrene) can influence the molecule's conformation and decrease conjugation, which in turn affects its electrochemical reduction potential. researchgate.net

Reaction Conditions:

The reactivity of β-nitrostyrenes is also highly dependent on the reaction conditions. For example, in Michael additions, the choice of catalyst and the presence of acidic or basic additives can significantly affect reaction rates and stereoselectivity. ethz.ch Similarly, in cycloaddition reactions, the use of Lewis acids like tin(IV) chloride can catalyze the reaction and influence the product distribution. beilstein-journals.orgbeilstein-journals.org

Catalysis in β Nitrostyrene Chemistry

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions. In the context of β-nitrostyrene chemistry, organocatalysts are particularly effective in promoting asymmetric conjugate additions.

Chiral bifunctional organocatalysts have emerged as a powerful tool in asymmetric synthesis. These catalysts possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., amine or guanidine) moiety within the same molecule. wikipedia.orgnih.gov This dual functionality allows for the simultaneous activation of both the electrophile (β-nitrostyrene) and the nucleophile. rsc.org

Thiourea-based Catalysts: The thiourea (B124793) group acts as a hydrogen-bond donor, activating the β-nitrostyrene by coordinating with the nitro group. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. wikipedia.orgbohrium.com The basic moiety, in turn, deprotonates the nucleophile, enhancing its reactivity. rsc.org A variety of chiral thiourea catalysts, often derived from chiral diamines or amino acids, have been developed and successfully applied in Michael additions to β-nitrostyrenes, affording products with high yields and enantioselectivities. rsc.orgresearchgate.net For instance, rosin-based chiral primary amine-thiourea catalysts have demonstrated excellent enantioselectivities (up to 99% ee) in the Michael addition of α,α-disubstituted aldehydes to β-nitrostyrenes. researchgate.net The support of these catalysts on materials like polystyrene or magnetic nanoparticles facilitates their recovery and reuse. beilstein-journals.org

Guanidine-Thiourea Catalysts: The incorporation of a guanidine (B92328) group, a stronger base than a primary or secondary amine, can further enhance catalytic activity. Chiral guanidine-thiourea bifunctional organocatalysts have been developed and applied in reactions such as the Michael addition of diethyl malonate to trans-β-nitrostyrene. grafiati.com These catalysts operate through a similar dual activation mechanism, with the guanidinium (B1211019) moiety activating the nucleophile and the thiourea group activating the nitroalkene. researchgate.netrsc.orgpnas.org

Table 1: Performance of Bifunctional Organocatalysts in Reactions with β-Nitrostyrenes

| Catalyst Type | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Rosin-based primary amine-thiourea | α,α-disubstituted aldehydes + β-nitrostyrenes | γ-nitroaldehydes | up to 99% | up to 99% | researchgate.net |

| Guanidine-thiourea | Diethyl malonate + trans-β-nitrostyrene | Michael adduct | --- | --- | grafiati.com |

| Primary amine-thiourea | Acetophenone + nitroolefins | Michael adduct | 65-99% | 94-98% | rsc.org |

| Supported thiourea | Diethyl malonate + trans-β-nitrostyrene | Michael adduct | --- | --- | beilstein-journals.org |

Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are conformationally rigid molecules that have found application as scaffolds for organocatalysts. researchgate.netsemanticscholar.orgresearchgate.net Their catalytic activity in the Michael addition of diethyl malonate to β-nitrostyrene has been investigated. semanticscholar.orgmdpi.com

Studies have shown that the structure of the bispidine catalyst is crucial for its activity. mdpi.com Bispidine-based organocatalysts that contain only tertiary nitrogen atoms exhibit no catalytic activity. mdpi.com In contrast, bispidines with at least one secondary nitrogen atom and a second tertiary amine nitrogen atom are effective catalysts for the reaction. semanticscholar.orgmdpi.com For example, N-benzylbispidine successfully catalyzes the addition of diethyl malonate to β-nitrostyrene. mdpi.com

An interesting finding is the unusual role these catalysts can play. Research suggests that the reaction can be initiated by the Michael addition of the NH-bispidine catalyst itself to β-nitrostyrene, forming a betaine. grafiati.commdpi.com This newly formed adduct then acts as the true catalyst for the reaction. grafiati.comsemanticscholar.orgmdpi.com This indicates that the N-benzylbispidine acts as an initiator, and the actual catalytic species is generated in situ. grafiati.commdpi.com

Hydrogen bond donor catalysis is a key principle in many organocatalytic reactions involving β-nitrostyrenes. wikipedia.org Catalysts like thioureas and squaramides operate through this mechanism. wikipedia.orgnih.govorganic-chemistry.org A notable example of a hydrogen bond donor catalyst is Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid). nih.govresearchgate.net

Feist's acid has been shown to be an effective catalyst for the Michael addition of indoles and pyrrole (B145914) to trans-β-nitrostyrene derivatives. nih.govresearchgate.net The catalytic activity stems from its ability to act as a hydrogen bond donor (HBD), activating the nitroolefin towards nucleophilic attack. nih.gov This method is atom-economical and provides excellent yields and regioselectivities under mild conditions. nih.gov The mechanism involves the activation of the nitro group on the nitrostyrene (B7858105) through hydrogen bonding, which lowers the energy barrier for the nucleophilic addition. nih.govresearchgate.net A primary-amide-functionalized metal-organic framework has also been shown to act as a heterogeneous hydrogen-bond-donating catalyst for the Friedel–Crafts alkylation of indoles with β-nitrostyrenes. acs.org

Table 2: Feist's Acid Catalyzed Michael Addition to β-Nitrostyrene Derivatives

| Nucleophile | Substrate | Yield | Reference |

|---|---|---|---|

| Indole (B1671886) | trans-β-nitrostyrene | up to 98% | nih.gov |

| Pyrrole | trans-β-nitrostyrene | up to 98% | nih.gov |

Metal-Catalysis

Metal-based catalysts, ranging from noble metals to transition metal complexes, are widely used for various transformations of β-nitrostyrenes, particularly hydrogenation reactions.

Noble metals are highly effective for the hydrogenation of the nitro group and/or the carbon-carbon double bond in β-nitrostyrenes. The selectivity of these catalysts can often be tuned by the choice of metal, support, and reaction conditions.

Gold (Au): Gold nanoparticles supported on various oxides (e.g., TiO₂, Al₂O₃) have shown remarkable activity and selectivity in the chemoselective hydrogenation of 3-nitrostyrene (B1585535). cjcatal.comresearchgate.netrsc.org The primary goal is often the selective reduction of the nitro group to an amino group while preserving the vinyl group, yielding 3-vinylaniline (B102275). cjcatal.comwvu.edu The interaction between the gold nanoparticles and the support plays a crucial role in the catalytic activity. cjcatal.com For instance, a strong metal-support interaction in Au/TiO₂ catalysts, enhanced by a hydrogen reduction strategy, can significantly boost the hydrogenation activity. cjcatal.com It has been observed that 3-nitrostyrene interacts with the gold catalyst primarily through the nitro group, which facilitates its selective reduction. rsc.org

Palladium (Pd): Palladium-based catalysts are widely used for hydrogenation reactions. acs.org However, they often lead to the reduction of both the nitro and the vinyl groups. nih.govresearchgate.net For example, commercial Pd/C catalysts typically reduce 3-nitrostyrene to 3-ethylaniline. nih.govresearchgate.net The selectivity of Pd catalysts can be influenced by the support and the presence of other metals. acs.orgresearchgate.net Colloidal palladium nanoparticles have shown high selectivity for the hydrogenation of the alkene group in the presence of a nitro group, converting m-nitrostyrene to 1-ethyl-3-nitrobenzene. nih.gov Bimetallic Pd-based catalysts, such as Rh-doped Pd nanocubes, have been developed to enhance activity and selectivity. researchgate.net

Platinum (Pt): Platinum catalysts, often supported on materials like TiO₂, are also effective for the hydrogenation of 3-nitrostyrene. cardiff.ac.uk The selectivity can be controlled by modifying the catalyst preparation, such as through specific heat treatments. cardiff.ac.uk By tuning the platinum sites, highly active and selective catalysts for the chemoselective hydrogenation of 3-nitrostyrene to 3-vinylaniline can be produced. cardiff.ac.ukethz.ch

Table 3: Hydrogenation of 3-Nitrostyrene with Noble Metal Catalysts

| Catalyst | Major Product | Selectivity | Reference |

|---|---|---|---|

| Au/TiO₂ | 3-Vinylaniline | 93.9% | wvu.edu |

| Au/Sn-TiO₂ | 3-Vinylaniline | 99.3% | wvu.edu |

| Pd/C | 3-Ethylaniline | --- | nih.govresearchgate.net |

| Colloidal Pd Nanoparticles | 1-Ethyl-3-nitrobenzene | High | nih.gov |

| 0.2wt% Pt/TiO₂ | 3-Vinylaniline | High | cardiff.ac.uk |

Complexes of transition metals like ruthenium, nickel, and rhodium are also employed in the catalysis of β-nitrostyrene reactions.

Ruthenium (Ru): Ruthenium catalysts, for example, supported on carbon nanotubes (Ru/CNT), have been studied for the hydrogenation of nitroaromatics. acs.org These catalysts can facilitate the concurrent hydrogenation of both the aromatic ring and the nitro group. acs.org

Nickel (Ni): Nickel complexes have been used in the nitro-Michael reaction, serving as effective catalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes. mdpi.com

Rhodium (Rh): Rhodium-based catalysts have been investigated for the hydrogenation of nitrostyrenes. Bimetallic catalysts, such as Rh-doped Pd nanocubes, have been shown to exhibit enhanced hydrogenation activity compared to pure palladium nanocubes due to strengthened adsorption of the nitrostyrene molecule. researchgate.net

Transition Metal Complexes (e.g., Ru, Ni, Rh)

Chiral-at-Metal Catalysts in Asymmetric Transformations

Chiral-at-metal catalysts, where the chirality originates from the metal center itself, represent a sophisticated approach to asymmetric synthesis. nih.gov These catalysts are particularly valuable because they can create a chiral environment directly at the reaction site, offering effective asymmetric induction when the substrate coordinates to the metal. nih.gov The synthesis of these catalysts often requires special strategies since they are composed of achiral ligands. nih.gov

One example involves rhodium(III) complexes which have been shown to catalyze the Friedel−Crafts alkylation of indoles with trans-β-nitrostyrene. csic.es In these reactions, the rhodium complex activates the nitrostyrene, facilitating the nucleophilic attack of the indole. csic.es The mechanism involves the displacement of a coordinated solvent molecule by trans-β-nitrostyrene, followed by the reversible attack of the indole to form an aci-nitro complex with high diastereoselectivity. csic.es

Another class of chiral-at-metal catalysts are cobalt(III) complexes. mdpi.com These complexes can act as efficient hydrogen bond donor catalysts for various asymmetric transformations. mdpi.com However, their catalytic activity can be influenced by the ligand structure. For instance, certain cobalt(III) complexes have shown poor activity in the Michael addition of ethyl malonate to trans-β-nitrostyrene, indicating that the Brønsted basicity of the complex may not be sufficient to catalyze this specific reaction. mdpi.com

The development of chiral-at-metal catalysts is an active area of research, with ongoing efforts to design more efficient and selective catalysts for a broader range of asymmetric transformations involving nitrostyrenes. nih.govacs.org

Indium(III) Chloride (InCl3) Catalysis

Indium(III) chloride (InCl₃) has emerged as a versatile and practical Lewis acid catalyst in organic synthesis due to its stability in the presence of moisture and in aqueous media. nih.govwikipedia.org This characteristic allows for a wider range of reaction solvents, including water, which is environmentally benign. nih.govrsc.org InCl₃ is known to catalyze a variety of organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and Michael additions. wikipedia.orgrsc.orgresearchgate.net

In the context of reactions involving β-nitrostyrene derivatives, InCl₃ can facilitate cycloaddition reactions. For instance, the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene in toluene (B28343) yielded several cycloadducts. beilstein-journals.org While this specific example uses a tin catalyst, it highlights the utility of Lewis acids in promoting such transformations. Given InCl₃'s effectiveness as a Lewis acid, it is a plausible candidate for catalyzing similar reactions with 3-Methyl-β-nitrostyrene. nih.govwikipedia.org

The catalytic activity of InCl₃ stems from its ability to act as a Lewis acid, activating electrophiles and facilitating nucleophilic attack. wikipedia.org The catalyst can often be recovered and reused, adding to its practical advantages. rsc.orgresearchgate.net

Table 1: Examples of InCl₃ Catalyzed Reactions This table is for illustrative purposes and may not directly involve 3-Methyl-β-nitrostyrene, but demonstrates the catalytic utility of InCl₃.

| Reactants | Product Type | Catalyst Loading | Solvent | Yield | Reference |

| N,N'-dimethyl-barbituric acid, benzaldehyde (B42025), ethyl vinyl ether | Dihydropyrimidine derivative | 1 mol% | Acetonitrile-water | 90% | wikipedia.org |

| Aromatic amine, cyclic enol ether | Tetrahydroquinoline | Catalytic amount | Water | - | nih.gov |

| Methyl α-diazoacetate, alkyne | Substituted pyrazole (B372694) | Catalytic amount | Water | Good | nih.gov |

Heterogeneous vs. Homogeneous Catalysis

The choice between heterogeneous and homogeneous catalysis is a critical consideration in chemical synthesis, with each approach offering distinct advantages and disadvantages. uclouvain.besavemyexams.comresearchgate.netlibretexts.org

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, typically in a liquid solution. savemyexams.comlibretexts.org This often leads to higher activity and selectivity because every catalyst molecule is a potential active site. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can be costly and lead to catalyst loss. researchgate.netnih.gov